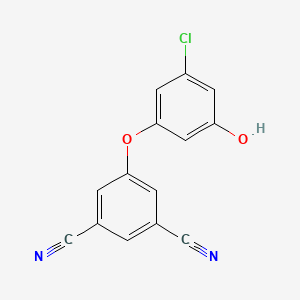
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H7ClN2O2 and a molecular weight of 270.67 g/mol . This compound is known for its unique structure, which includes a chlorinated phenoxy group and two nitrile groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with 1,3-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
5-(3-Chloro-4-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a different position of the hydroxyl group.
5-(3-Bromo-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
5-(3-Chloro-5-methoxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
920036-19-7 |
|---|---|
Molecular Formula |
C14H7ClN2O2 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
5-(3-chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H7ClN2O2/c15-11-4-12(18)6-14(5-11)19-13-2-9(7-16)1-10(3-13)8-17/h1-6,18H |
InChI Key |
UFPOORHFLHHLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)OC2=CC(=CC(=C2)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


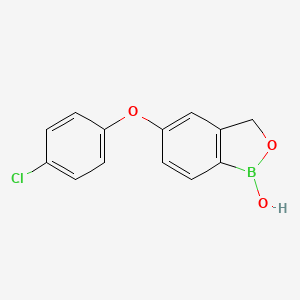
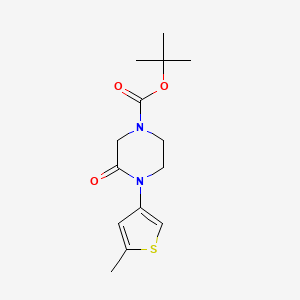
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
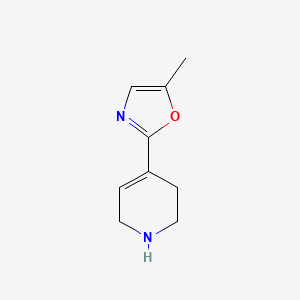

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
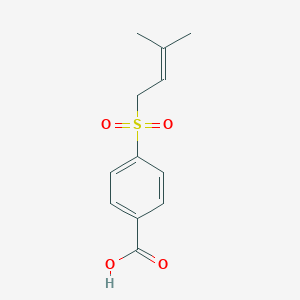


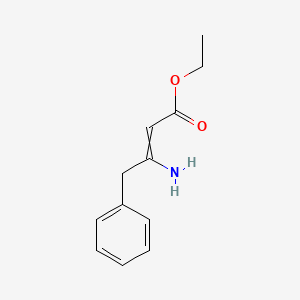

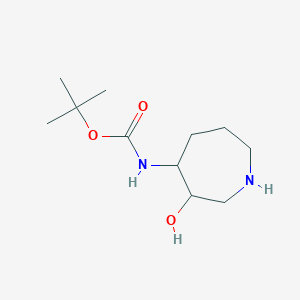
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

